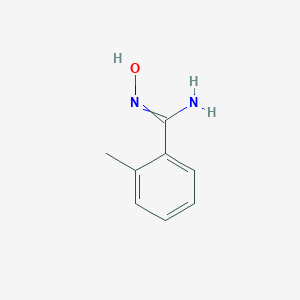

2-甲基苯甲酰肟

描述

The compound of interest, 2-methylbenzamide Oxime, is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Benzamides are a class of compounds that are known for their diverse range of biological activities and their utility in synthesizing heterocyclic compounds .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in the field of organic chemistry. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine has been shown to produce 2-aryl quinazolin-4(3H)-ones . Similarly, TBAB-catalyzed oxidative cyclization of 2-alkynylbenzamide leads to the formation of isocoumarin-1-imines and isobenzofuran-1-imines . Phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides is another method for synthesizing quinazolinones . These methods highlight the versatility of benzamide derivatives in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and is often characterized using various spectroscopic methods. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized by 1H NMR, 13C NMR, IR, GC-MS, and confirmed by X-ray analysis . The structural motifs present in these compounds, such as the N,O-bidentate directing group, are important for reactions like metal-catalyzed C–H bond functionalization .

Chemical Reactions Analysis

Benzamide derivatives undergo a variety of chemical reactions. The synthesis of isoquinolone derivatives through nickel-catalyzed annulation of 2-halobenzamides with alkynes is one such reaction . Additionally, the zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl alcohols to form quinazolinones and benzothiadiazine 1,1-dioxides demonstrates the reactivity of these compounds . The copper-catalyzed tandem reactions of o-halobenzamides for the synthesis of 2,3-dihydrobenzoxazinones is another example of the chemical versatility of benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their synthesis and molecular structure. The high yields and regioselectivity observed in the synthesis of isocoumarin-1-imines and isobenzofuran-1-imines suggest that these compounds have stable and predictable reactivity patterns . The ability to synthesize these compounds under metal- and oxidant-free conditions, as well as in environmentally friendly ionic liquids, indicates that benzamide derivatives can be manipulated under a variety of conditions .

科研应用

合成和结构研究

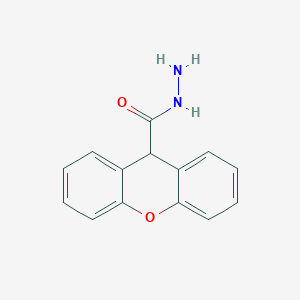

- 使用苯甲酰肟合成钼(VI)配合物,包括一种罕见的线性四核钼配合物,表明2-甲基苯甲酰肟在开发具有潜在应用于材料科学和催化的独特化学结构中的作用 (Chilou et al., 1989)。

在有机合成中的应用

- 使用2-甲基苯甲酰胺进行铜催化的分子内胺化反应展示了其在合成异吲哚酮方面的实用性,这在药物化学中具有重要意义 (Yamamoto et al., 2016)。

- 通过五羰基铁将酰胺肟转化为酰胺,包括与N-烷基和N-芳基苯甲酰肟的反应,展示了2-甲基苯甲酰肟在有机合成中的应用 (Dondoni & Barbaro, 1975)。

电子和结构分析

- 基于密度泛函理论的研究,涉及含有强分子内氢键的化合物,包括2-羟基-N-甲基苯甲酰胺,强调了2-甲基苯甲酰肟在理解化合物中的电子结构和动力学方面的重要性 (Jezierska等人,2009)。

抗菌研究

- 使用2-甲基苯甲酰胺合成的曼尼希碱被评估其抗菌作用,展示了2-甲基苯甲酰肟在开发新的抗菌剂方面的潜力 (Joshi et al., 2009)。

酶学研究

- 关于酮肟的酶促还原研究,包括2,4,6-三甲基苯甲醛肟,突出了2-甲基苯甲酰肟在理解酶途径及其在药物代谢和毒理学中的潜在应用的相关性 (Heberling et al., 2006)。

Safety And Hazards

2-Methylbenzamide Oxime is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

性质

IUPAC Name |

N'-hydroxy-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKAWWHOQNNATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylbenzamide Oxime | |

CAS RN |

40312-14-9 | |

| Record name | 40312-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

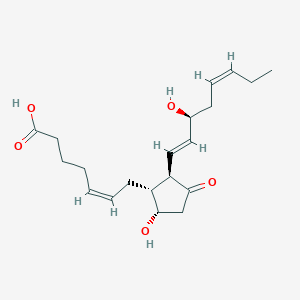

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)